molecular formula C14H16N2O2S B11348902 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11348902
M. Wt: 276.36 g/mol
InChI Key: RMRFIJDLVQBOOP-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves the reaction of 4-methoxyphenylthiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-methoxyphenyl)-2-methylpropanamide

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C14H16N2O2S/c1-3-13(17)15-8-11-9-19-14(16-11)10-4-6-12(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

RMRFIJDLVQBOOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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